2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 7-methoxy-2-naphthol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 7-methoxy-2-naphthol is reacted with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boron atom in the dioxaborinane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating various chemical transformations. This compound can also act as a Lewis acid, promoting reactions that involve electron pair donors.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-naphthol: A precursor in the synthesis of 2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
6-Methoxy-2-naphthol: Similar structure but with the methoxy group in a different position.
2-Methyl-1-naphthol: Similar naphthol derivative with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its boron-containing heterocycle, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where boron chemistry is essential, such as in the development of new materials and pharmaceuticals.
Properties
CAS No. |
1094897-81-0 |
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Molecular Formula |
C₁₆H₁₉BO₃ |
Molecular Weight |
270.13 |
Origin of Product |
United States |
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